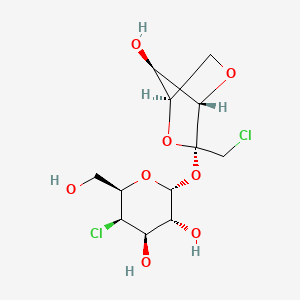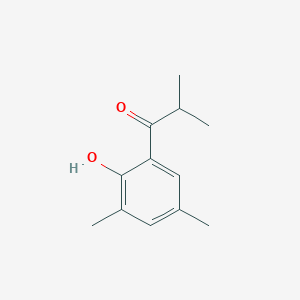![molecular formula C9H5F3N2O B3319089 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde CAS No. 106429-45-2](/img/structure/B3319089.png)
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
Übersicht
Beschreibung
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzimidazole ring and a trifluoromethyl group. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including metal ions and proteins. The binding of this compound to metal ions can lead to the formation of metal complexes, which can alter the activity of enzymes and other proteins in the cell. This compound has also been shown to interact with DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde in lab experiments include its high yield and purity, as well as its fluorescent properties, which make it an excellent tool for detecting metal ions in biological samples. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde. One of the most significant directions is the development of this compound as a potential therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in the cell.
Another future direction is the development of new synthesis methods for this compound that can improve its yield and purity. Additionally, the use of this compound as a fluorescent probe for detecting metal ions in biological samples can be further explored, and new applications of this compound in various fields can be identified.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been used as a fluorescent probe for detecting metal ions and as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde has been used in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions and exhibit fluorescence, making it an excellent tool for detecting metal ions in biological samples.
Another application of this compound is as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOFPNZWCMEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)

![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)

![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)



![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

